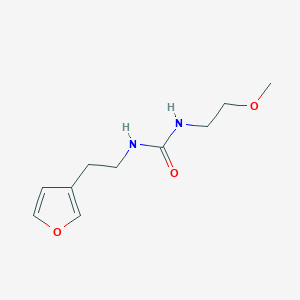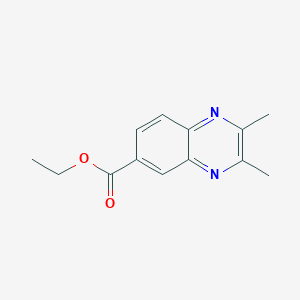
1-(2-(フラン-3-イル)エチル)-3-(2-メトキシエチル)尿素
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(Furan-3-yl)ethyl)-3-(2-methoxyethyl)urea is an organic compound that belongs to the class of ureas. This compound features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, and a methoxyethyl group attached to the urea moiety. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.
科学的研究の応用
1-(2-(Furan-3-yl)ethyl)-3-(2-methoxyethyl)urea has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate for the treatment of various diseases.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
準備方法
Synthetic Routes and Reaction Conditions
1-(2-(Furan-3-yl)ethyl)-3-(2-methoxyethyl)urea can be synthesized through a multi-step process involving the following key steps:
Preparation of 2-(Furan-3-yl)ethylamine: This intermediate can be synthesized by the reduction of 2-(Furan-3-yl)acetonitrile using hydrogen gas in the presence of a palladium catalyst.
Preparation of 2-Methoxyethyl Isocyanate: This intermediate can be synthesized by reacting 2-methoxyethanol with phosgene in the presence of a base such as triethylamine.
Formation of 1-(2-(Furan-3-yl)ethyl)-3-(2-methoxyethyl)urea: The final compound is obtained by reacting 2-(Furan-3-yl)ethylamine with 2-methoxyethyl isocyanate under mild heating conditions.
Industrial Production Methods
In an industrial setting, the synthesis of 1-(2-(Furan-3-yl)ethyl)-3-(2-methoxyethyl)urea can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors. The use of automated systems and high-throughput screening can further enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
1-(2-(Furan-3-yl)ethyl)-3-(2-methoxyethyl)urea undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The compound can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The methoxyethyl group can undergo nucleophilic substitution reactions with reagents such as sodium azide to form azido derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Furan-3-carboxylic acid.
Reduction: 1-(2-(Furan-3-yl)ethyl)-3-(2-aminoethyl)urea.
Substitution: 1-(2-(Furan-3-yl)ethyl)-3-(2-azidoethyl)urea.
作用機序
The mechanism of action of 1-(2-(Furan-3-yl)ethyl)-3-(2-methoxyethyl)urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
類似化合物との比較
1-(2-(Furan-3-yl)ethyl)-3-(2-methoxyethyl)urea can be compared with other similar compounds, such as:
1-(2-(Furan-3-yl)ethyl)-3-(2-hydroxyethyl)urea: This compound has a hydroxyethyl group instead of a methoxyethyl group, which may affect its solubility and reactivity.
1-(2-(Furan-3-yl)ethyl)-3-(2-chloroethyl)urea: This compound has a chloroethyl group, which may impart different chemical and biological properties.
1-(2-(Furan-3-yl)ethyl)-3-(2-ethyl)urea: This compound lacks the oxygen-containing functional group, which may affect its overall polarity and interactions with biological targets.
The uniqueness of 1-(2-(Furan-3-yl)ethyl)-3-(2-methoxyethyl)urea lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
IUPAC Name |
1-[2-(furan-3-yl)ethyl]-3-(2-methoxyethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3/c1-14-7-5-12-10(13)11-4-2-9-3-6-15-8-9/h3,6,8H,2,4-5,7H2,1H3,(H2,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJQHHTOQLJNGSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NCCC1=COC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(4-Amino-1,2,5-oxadiazol-3-YL)-5-[(dimethyl-amino)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2452176.png)
![1H-Pyrazolo[4,3-c]pyridine](/img/structure/B2452178.png)

![9-benzyl-3-hexyl-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2452181.png)
![Methyl 2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamido)benzoate](/img/structure/B2452182.png)

![(3R,5S)-5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}pyrrolidin-3-ol](/img/structure/B2452188.png)
![2-Chloro-5-[3-(pentyloxy)azetidine-1-carbonyl]pyridine](/img/structure/B2452190.png)

![N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B2452192.png)


![4-methyl-N-[2-(6-{[3-(propan-2-yloxy)propyl]amino}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2452196.png)
![N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2452198.png)
